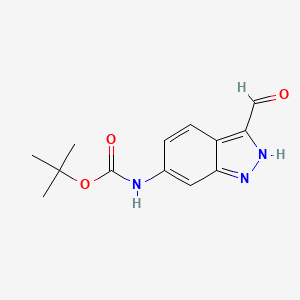

(3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester

Description

(3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester (CAS: 944904-72-7) is a synthetic indazole derivative featuring a formyl group at the 3-position and a tert-butyl carbamate (Boc) protecting group at the 6-position of the indazole core. Its molecular formula is $ \text{C}{13}\text{H}{15}\text{N}{3}\text{O}{3} $, with a molecular weight of 261.28 g/mol and a purity of ≥95% . The compound is structurally characterized by:

- Formyl group (-CHO): Enhances reactivity as an electrophilic site for condensation or nucleophilic addition reactions.

- Boc group: Provides steric protection for the amine, improving stability during synthetic processes.

This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing kinase inhibitors or protease-targeting agents, leveraging its reactive formyl moiety for further functionalization .

Properties

IUPAC Name |

tert-butyl N-(3-formyl-2H-indazol-6-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-13(2,3)19-12(18)14-8-4-5-9-10(6-8)15-16-11(9)7-17/h4-7H,1-3H3,(H,14,18)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHNMARJGZQJLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=NNC(=C2C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester typically involves the formation of the indazole core followed by the introduction of the formyl and carbamic acid tert-butyl ester groups. One common method for synthesizing indazole derivatives is through transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be used to form the N-N bond in the indazole core . The formyl group can be introduced via formylation reactions, and the carbamic acid tert-butyl ester group can be added using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of indazole derivatives often involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, solvent-free and catalyst-free conditions are sometimes employed to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The carbamic acid tert-butyl ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as amines or alcohols

Major Products

Oxidation: Carboxylic acid derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted carbamates

Scientific Research Applications

(3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with various biological activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The indazole core is known to interact with various enzymes and receptors, leading to its biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in the regulation of cell growth and survival . The formyl and carbamic acid tert-butyl ester groups may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester with analogous indazole and carbamate derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Key Comparison of Indazole Derivatives

Key Findings:

Functional Group Impact: The formyl group in the target compound enables Schiff base formation or reductive amination, distinguishing it from derivatives with nitro (e.g., 6960-20-1) or cyano (e.g., 944904-70-5) groups, which favor nucleophilic substitution or cycloaddition reactions. Boc protection enhances solubility in organic solvents (e.g., DCM, THF) compared to free amines (e.g., 1H-Indazol-6-amine), which require acidic conditions for handling .

Stability and Reactivity: The Boc group in the target compound confers stability under basic conditions but is labile in strong acids, unlike cyano-containing analogs, which are acid-stable but prone to hydrolysis under alkaline conditions.

Pharmacological Relevance: Formyl-substituted indazoles are preferred for covalent inhibitor design (e.g., targeting cysteine residues in kinases), whereas nitro or cyano derivatives are more common in non-covalent binding applications .

Biological Activity

(3-Formyl-1H-indazol-6-YL)-carbamic acid tert-butyl ester, a compound with the CAS number 944904-72-7, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a distinctive indazole ring structure, which is known for its biological significance. The linear formula is . The presence of the carbamic acid moiety suggests potential interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest that derivatives of indazole compounds can inhibit viral proteases, particularly those associated with coronaviruses like SARS-CoV. The structure-activity relationship (SAR) studies have shown that modifications to the indazole framework can enhance inhibitory potency against viral targets .

- Anticancer Properties : Compounds in the indazole class have been evaluated for their effects on cancer cell lines. For instance, certain derivatives have demonstrated the ability to induce apoptosis in breast cancer cells by enhancing caspase activity and disrupting microtubule assembly .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Proteases : It has been shown to interact with cysteine proteases, which are crucial for viral replication. The inhibition of these enzymes can prevent the maturation of viral particles, thereby reducing viral load in infected cells .

- Microtubule Destabilization : Similar to other indazole derivatives, this compound may disrupt microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis. This effect is particularly relevant in the context of rapidly dividing tumor cells .

- Receptor Modulation : There is potential for this compound to act on various G protein-coupled receptors (GPCRs), which play significant roles in cellular signaling pathways related to proliferation and survival .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.